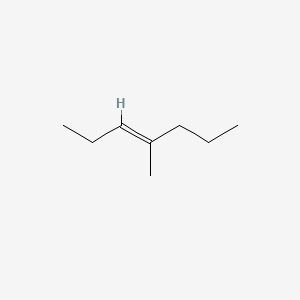
4-Methyl-3-heptene
Descripción general
Descripción
4-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, with a methyl group attached to the fourth carbon atom. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-3-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 4-methyl-3-heptanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 4-methyl-3-heptane. This process involves the removal of hydrogen atoms from the alkane in the presence of a catalyst, typically a metal such as platinum or palladium, under high temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bond is converted into an epoxide or diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to 4-methyl-3-heptane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, hydrogen chloride in an inert solvent.
Major Products Formed:
Oxidation: this compound oxide, 4-methyl-3,4-heptanediol.
Reduction: 4-Methyl-3-heptane.
Substitution: 4-Bromo-3-heptene, 4-chloro-3-heptene.
Aplicaciones Científicas De Investigación
4-Methyl-3-heptene has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is utilized in the production of specialty chemicals and as a monomer in polymerization reactions
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-heptene in chemical reactions involves the interaction of the carbon-carbon double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In oxidation reactions, the double bond is converted into an epoxide or diol through the formation of a cyclic intermediate. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane .
Comparación Con Compuestos Similares
4-Methyl-2-heptene: Similar structure but with the double bond between the second and third carbon atoms.
3-Methyl-3-heptene: Similar structure but with the methyl group attached to the third carbon atom.
4-Ethyl-3-heptene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 4-Methyl-3-heptene is unique due to the specific positioning of the double bond and the methyl group, which influences its reactivity and the types of products formed in chemical reactions. This distinct structure makes it a valuable compound for studying the effects of branching and double bond placement on chemical behavior .
Propiedades
IUPAC Name |
4-methylhept-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVJQGDNYIIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871082 | |
| Record name | 4-Methylhept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4485-16-9 | |
| Record name | 4-Methylhept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


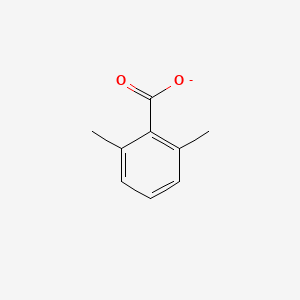
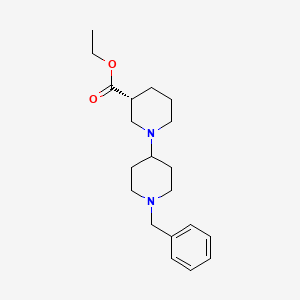

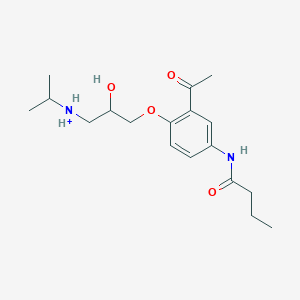
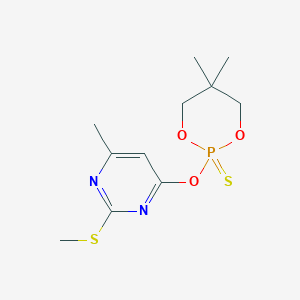
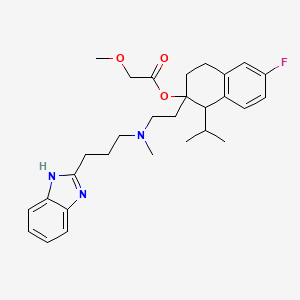
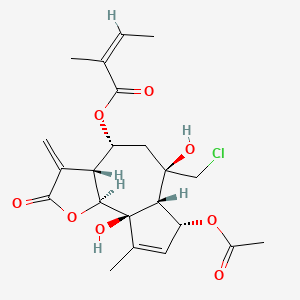
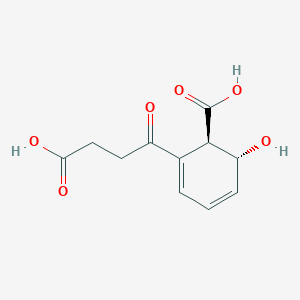
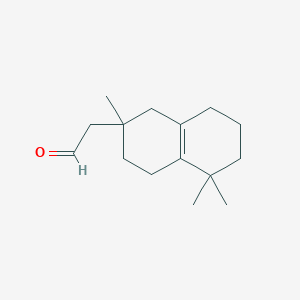

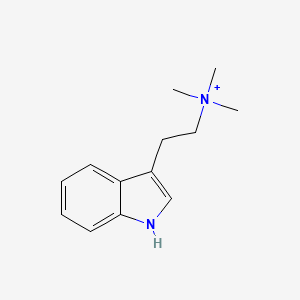
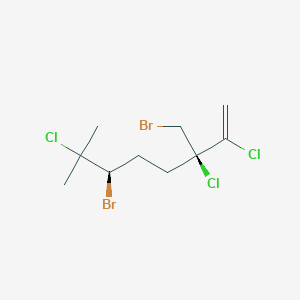
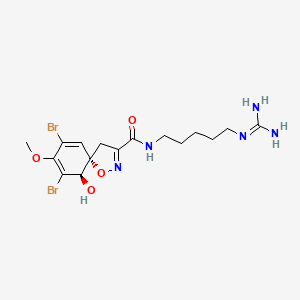
![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)
